Product packaging for Benzyl-PEG36-alcohol(Cat. No.:)

Benzyl-PEG36-alcohol

Cat. No.: B11928189
M. Wt: 1694.0 g/mol
InChI Key: NWJBXCVRZNQLFE-UHFFFAOYSA-N
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Description

Benzyl-PEG36-alcohol is a useful research compound. Its molecular formula is C79H152O37 and its molecular weight is 1694.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H152O37 B11928189 Benzyl-PEG36-alcohol

Properties

Molecular Formula

C79H152O37

Molecular Weight

1694.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2

InChI Key

NWJBXCVRZNQLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Rigorous Analytical and Spectroscopic Characterization of Peg Based Chemical Entities

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's structure. For complex polymeric compounds like Benzyl-PEG36-alcohol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the molecular framework and its mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of PEGylated compounds. satelliteinter.com Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the distinct chemical moieties within this compound: the aromatic benzyl (B1604629) group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the terminal alcohol group.

In the ¹H NMR spectrum, the aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.25 and 7.40 ppm. The benzylic methylene (B1212753) protons (Ar-CH ₂-O) would produce a characteristic singlet at approximately δ 4.57 ppm. The extensive PEG chain generates a large, complex signal, primarily a multiplet centered around δ 3.64 ppm, which corresponds to the 144 protons of the repeating -(O-CH ₂-CH ₂)- units. The protons adjacent to the terminal hydroxyl group (CH ₂-OH) can typically be distinguished, appearing as a triplet at approximately δ 3.56 ppm. satelliteinter.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons of the benzyl ring would resonate between δ 127 and 138 ppm. The benzylic carbon (Ar-C H₂-O) is expected around δ 73.3 ppm. The repeating ethylene glycol carbons (-O-C H₂-C H₂-) produce a dominant signal at approximately δ 70.5 ppm. The carbon atom of the terminal methylene group bonded to the hydroxyl function (C H₂-OH) would be found slightly upfield, around δ 61.7 ppm. The accurate interpretation of these spectra confirms the successful synthesis and structural integrity of the molecule. shochem.com

Data Table: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables and data for analogous structures. Solvent: CDCl₃.

GroupTypePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Benzyl AromaticCH7.25 - 7.40 (m, 5H)127.7 - 138.2
BenzylicCH₂4.57 (s, 2H)73.3
PEG ChainO-CH₂-CH₂-O3.64 (m, 144H)70.5
Terminal MethyleneCH₂-OH3.56 (t, 2H)61.7

Mass spectrometry (MS) is crucial for verifying the molecular weight of polymeric compounds and providing insight into their structure through fragmentation analysis. sanyochemicalamerica.com Due to the high molecular weight and polar nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. sanyochemicalamerica.com

The theoretical average molecular weight of this compound (C₈₀H₁₅₄O₃₈) is approximately 1772.09 g/mol . In ESI-MS, the compound is typically observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions due to the high affinity of the PEG chain's ether oxygens for alkali metals. satelliteinter.com Therefore, the expected m/z value for the sodiated adduct would be approximately 1795.08.

Tandem MS (MS/MS) analysis provides structural confirmation through characteristic fragmentation patterns. For PEGylated molecules, a hallmark of their collision-induced dissociation (CID) spectrum is the sequential neutral loss of ethylene glycol units, corresponding to a mass difference of 44.03 Da between adjacent peaks in the spectrum. sigmaaldrich.com This repeating fragmentation pattern confirms the presence and integrity of the polyethylene (B3416737) glycol chain.

Data Table: ESI-MS Fragmentation Analysis of this compound Analysis performed in positive ion mode.

IonCalculated m/zInterpretation
[M+Na]⁺1795.08Parent molecule with sodium adduct
[M-C₂H₄O+Na]⁺1751.05Loss of one ethylene glycol unit
[M-2(C₂H₄O)+Na]⁺1707.02Loss of two ethylene glycol units
[M-3(C₂H₄O)+Na]⁺1662.99Loss of three ethylene glycol units
C₇H₇⁺91.05Benzyl cation fragment

Ancillary Physico-Chemical Characterization Relevant to Polymeric Research

Beyond spectroscopic and chromatographic analysis, the characterization of fundamental physico-chemical properties is critical for understanding the behavior of this compound in various applications.

Solubility Profile: The solubility of this compound is dictated by its amphiphilic nature. The long, hydrophilic PEG chain imparts excellent solubility in water and many polar organic solvents. creativepegworks.com The hydrophobic benzyl group at one end and the polar alcohol at the other further contribute to its solubility profile. The compound is expected to be freely soluble in water, methylene chloride, dimethylformamide (DMF), and acetone. sigmaaldrich.com Its solubility is lower in less polar solvents like isopropanol (B130326) and toluene (B28343) (though solubility can be increased with heating) and it is generally considered insoluble in nonpolar solvents such as ether and hexane. creativepegworks.com The presence of the benzyl group may slightly reduce its aqueous solubility compared to an unmodified PEG diol of the same molecular weight.

Refractive Index (n_D): The refractive index is a useful property for identifying and assessing the purity of liquid or semi-solid polymers. The refractive index of polyethylene glycols increases with molecular weight. satelliteinter.com For high-molecular-weight PEGs, the value tends to plateau. While specific data for this compound is not readily published, based on values for similar PEG compounds (e.g., PEG 2000 at ~1.463), the refractive index for this compound at 20°C is estimated to be in the range of 1.465 to 1.468. satelliteinter.comresearchgate.net This parameter can serve as a quick quality control check for the bulk material.

Translational Applications of Benzyl Peg36 Alcohol in Pioneering Chemical Biology Research

Elucidation of Molecular Mechanisms in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules engineered to hijack the body's own cellular machinery to selectively degrade target proteins associated with disease. precisepeg.com These molecules typically consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. precisepeg.comnih.gov The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. precisepeg.comnih.gov

Strategic Design of Benzyl-PEG36-alcohol as a PROTAC Linker

The design of the linker in a PROTAC molecule is a key determinant of its efficacy. This compound serves as a PEG-based PROTAC linker, which can be incorporated into the synthesis of these chimeric molecules. medchemexpress.com PEG linkers are the most frequently used type in PROTAC design, with some statistics indicating their use in over half of all reported PROTACs. biochempeg.com

The strategic advantages of using a PEG derivative like this compound include:

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the water solubility of the entire PROTAC molecule, which is often a challenge due to the typically hydrophobic character of the two ligands. precisepeg.combiochempeg.com

Controlled Flexibility: PEG linkers offer a degree of flexibility that can be crucial for allowing the two ends of the PROTAC to simultaneously and effectively bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. researchgate.net

Systematic Length Variation: The ability to easily synthesize PEG chains of varying lengths allows for a systematic exploration of the optimal distance between the POI and the E3 ligase for efficient degradation. biochempeg.com

While flexible linkers like PEGs are widely used, the design process can also involve more rigid structures, such as those containing piperazine (B1678402) or piperidine, to reduce the degrees of freedom and potentially improve pharmacological properties. nih.gov Some designs have even incorporated aromatic units to provide conformational restriction and mimic the conformation of PEG linkers. nih.gov

Insights into E3 Ligase Engagement and Target Protein Ubiquitination

The formation of a stable ternary complex is a prerequisite for the ubiquitination of the target protein. nih.gov The linker's length and composition are pivotal in achieving the correct spatial arrangement for this to occur. The process involves the E3 ligase, in a complex with an activated ubiquitin-loaded E2 ligase, being brought into close proximity with the target protein by the PROTAC. nih.gov This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov

The choice of E3 ligase is also a critical aspect of PROTAC design. Ligands for E3 ligases such as von Hippel-Lindau (VHL) and cereblon (CRBN) have been instrumental in the development of potent and selective PROTACs. nih.gov The interaction between the PROTAC linker and the E3 ligase can be subtle, with studies showing that even minor changes in the linker, such as replacing an alkyl chain with PEG units, can significantly impact the degradation activity. nih.gov

Structure-Activity Relationship (SAR) Studies of PEG Linker Length in PROTAC Efficacy

The relationship between the length of the linker and the degradation efficacy of a PROTAC is a well-established area of study, though often empirical in nature. nih.gov Short linkers may prevent the formation of the ternary complex, while overly long linkers might hinder effective ubiquitination. researchgate.net

Several studies have systematically investigated the impact of linker length:

Early work on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. scispace.comresearchgate.net

In a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with shorter linkers (less than 4 PEG units) showed impaired binding affinity for both BTK and CRBN. researchgate.net

Research on TBK1-targeting PROTACs revealed that linkers with fewer than 12 atoms were ineffective, while those between 12 and 29 atoms demonstrated submicromolar degradation potency. nih.gov

These findings underscore the critical need for optimizing linker length for each specific target and E3 ligase combination. The table below summarizes key findings from SAR studies on PEG linker length in PROTACs.

Target ProteinE3 LigaseLinker TypeKey Finding
Estrogen Receptor (ER)-αpVHLPEG/AlkylAn optimal linker length of 16 atoms was identified for maximal degradation. scispace.comresearchgate.net
Bruton's Tyrosine Kinase (BTK)CRBNPEGLinkers with fewer than 4 PEG units resulted in impaired binding affinity. researchgate.net
TBK1Not SpecifiedAlkyl/EtherDegradation was not observed with linkers shorter than 12 atoms. nih.gov
EGFR/HER2Not SpecifiedPEGExtending the linker by a single ethylene (B1197577) glycol unit resulted in selective degradation of EGFR over HER2. nih.gov

Refined Bioconjugation Strategies for Advanced Molecular Constructs

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule. This compound, with its terminal hydroxyl group, is a valuable building block in creating more complex and targeted biological entities.

Site-Specific Conjugation of this compound to Biomacromolecules (e.g., Peptides, Proteins, Nucleic Acids)

Site-specific conjugation is crucial for producing homogeneous bioconjugates with well-defined properties. Traditional methods often lead to heterogeneous mixtures, which can complicate characterization and therapeutic application. nih.gov Various strategies have been developed to achieve site-specific labeling of biomacromolecules. nih.gov

The terminal alcohol of this compound can be chemically modified to introduce a reactive group, enabling its covalent attachment to specific sites on peptides, proteins, or nucleic acids. For example, it can be functionalized to react with specific amino acid residues on a protein or with modified nucleotides in a DNA or RNA strand. This allows for the precise placement of the long PEG chain, which can improve the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.

Development of Antibody-Drug Conjugates (ADCs) Utilizing PEG Linker Technologies

PEG linkers, including derivatives of this compound, are increasingly being used in ADC design. The inclusion of a PEG chain can:

Enhance Pharmacokinetics: PEGylation is a well-known strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and immunogenicity.

Enable Higher Drug-to-Antibody Ratios (DARs): The use of hydrophilic linkers can facilitate the construction of ADCs with a higher number of drug molecules per antibody without compromising their physical stability. researchgate.net

The design of the linker in ADCs is a sophisticated process, with options for both cleavable and non-cleavable linkers. Cleavable linkers are designed to release the payload under specific conditions, such as in the acidic environment of a lysosome or in the presence of specific enzymes. dntb.gov.uaresearchgate.net The choice of linker and its attachment point to both the antibody and the drug are critical for the successful clinical development of an ADC. nih.gov

The table below provides an overview of the role of PEG linkers in ADC development.

ADC ComponentRole of PEG LinkerDesired Outcome
Antibody Provides a hydrophilic spacer between the antibody and the drug.Improved solubility and stability, reduced aggregation. researchgate.net
Payload Masks the hydrophobicity of the cytotoxic drug.Enhanced pharmacokinetic profile and potential for higher drug loading. researchgate.net
Overall Construct Can be designed to be cleavable or non-cleavable, influencing the drug release mechanism.Controlled release of the payload at the target site. dntb.gov.uaresearchgate.net

Engineering of Nanoparticle Surfaces for Enhanced Biocompatibility and Targeting in Research Contexts

The surface modification of nanoparticles is a critical step in preparing them for biological research applications. Unmodified nanoparticles are often recognized by the immune system and can be rapidly cleared from circulation, limiting their efficacy. Furthermore, they may exhibit poor colloidal stability in physiological media and adsorb proteins, forming a "protein corona" that alters their intended function. Surface engineering with polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these challenges.

This compound serves as a key reagent in the PEGylation of nanoparticles. The long, hydrophilic PEG36 chain, when attached to a nanoparticle surface, creates a hydrated layer that provides steric hindrance. This "stealth" layer effectively shields the nanoparticle from opsonization and subsequent phagocytic clearance, thereby prolonging its circulation time in research models. The hydrophilicity imparted by the PEG chain also prevents aggregation and reduces the non-specific adsorption of serum proteins, which is crucial for maintaining the nanoparticle's designed targeting capabilities. nih.gov

The process often involves synthesizing nanoparticles and then modifying their surface with the PEG linker. The benzyl (B1604629) group in this compound acts as a protecting group for the terminal alcohol. This allows for selective chemical reactions. The primary alcohol can be activated or modified to react with functional groups on the nanoparticle surface. For example, it can be converted to a thiol, amine, or carboxylate to facilitate covalent attachment to various nanoparticle materials, including gold, silver, and metal oxides. nih.govmdpi.com Once the PEG linker is attached, the benzyl protecting group can be removed if the newly exposed terminal hydroxyl group is needed for further functionalization, such as the attachment of targeting ligands (peptides, antibodies, or small molecules). This dual functionality makes Benzyl-PEG-alcohol derivatives versatile tools for creating multifunctional nanocarriers designed for targeted delivery in research settings. The use of such biocompatible coatings is essential for developing advanced therapeutic and diagnostic agents. mdpi.comresearchgate.net

Contributions to Polymer Chemistry and Material Science Innovations

Synthesis of Novel Functionalized Copolymers Incorporating Benzyl-PEG Moieties

This compound is a valuable building block in polymer chemistry for the synthesis of advanced functional copolymers. Its structure, featuring a protected hydroxyl group (benzyl ether) and a long polyethylene glycol chain, allows for its incorporation into various polymer backbones through different polymerization techniques. nih.gov The benzyl group serves as a temporary protecting group, preventing the reactive hydroxyl from interfering with the polymerization process. This is particularly important in techniques like ring-opening polymerization or controlled radical polymerization where free hydroxyl groups could act as unintended initiators or chain transfer agents. nih.gov

One common approach is the copolymerization of a monomer containing the Benzyl-PEG moiety with other cyclic monomers, such as lactide or caprolactone. nih.govmdpi.com For instance, a benzyl-ether substituted monomer can be copolymerized with lactide using a catalyst like stannous octoate to produce a polylactide copolymer with pendant Benzyl-PEG chains. nih.gov After the polymerization is complete, the benzyl groups can be selectively removed through hydrogenolysis, revealing the pendant hydroxyl groups. These hydroxyl groups can then be further modified, for example, by reaction with succinic anhydride (B1165640) to introduce carboxylic acid functionalities, making the copolymer amenable to conjugation with amine-containing biomolecules. nih.gov This strategy provides a versatile platform for creating a wide array of biodegradable and functional materials.

Polymerization MethodMonomersResulting CopolymerPost-Polymerization ModificationReference
Ring-Opening PolymerizationLactide, Benzyl-ether substituted monomerPolylactide with pendant Benzyl-PEG groupsDebenzylation to reveal hydroxyl groups, followed by functionalization (e.g., with succinic anhydride) nih.gov
Controlled Radical PolymerizationAcrylates, Methacrylates, Benzyl-PEG functionalized monomerWell-defined block or graft copolymersRemoval of benzyl group for subsequent conjugation nih.gov
PolycondensationDiacids, Diols (including Benzyl-PEG derivatives)Polyesters with integrated PEG chainsTerminal group functionalization mdpi.com

Tailoring Polymer Architectures for Specific Biomedical Research Applications

The incorporation of this compound into polymer synthesis allows for precise control over the final polymer architecture, which is essential for tailoring materials to specific biomedical research applications. The ability to create well-defined block copolymers, graft copolymers, and brush-like structures enables the development of materials with customized properties for applications ranging from tissue engineering to drug delivery. nih.gov

For example, amphiphilic block copolymers containing a hydrophobic block (like polylactide or polycaprolactone) and a hydrophilic block (the PEG chain from the Benzyl-PEG precursor) can self-assemble in aqueous environments to form micelles or nanoparticles. mdpi.com These structures can encapsulate hydrophobic research compounds, effectively solubilizing them for biological studies. The Benzyl-PEG moiety is crucial here; it is introduced into the hydrophilic block, and after deprotection, the terminal hydroxyl group can be used to attach targeting ligands. This allows the self-assembled nanoparticles to be directed to specific cell types or tissues, a key requirement in targeted drug delivery research. nih.gov The length of the PEG chain (in this case, 36 ethylene glycol units) influences the size and stability of the resulting micelles and the density of the hydrophilic corona.

Furthermore, by grafting Benzyl-PEG chains onto a polymer backbone, researchers can create "brush-like" architectures. These polymer brushes can be used to modify surfaces, rendering them protein-resistant and non-fouling, which is critical for medical implants and biosensors. The ability to deprotect the benzyl group and introduce further functionality allows for the creation of "smart" surfaces that can respond to specific biological cues.

Design Principles for Controlled Release Systems in Academic Drug Delivery Research

Polymeric Carrier Systems for Modulated Release Kinetics

In academic drug delivery research, polymeric carrier systems are fundamental for controlling the release of therapeutic agents to achieve sustained and targeted effects. johnshopkins.edu Polymers incorporating this compound can be engineered into various carrier systems, such as nanoparticles, micelles, and hydrogels, to modulate the release kinetics of encapsulated compounds. nih.govresearchgate.net The architecture and chemical composition of the polymer matrix are key determinants of the release profile.

For instance, when this compound is used to create amphiphilic block copolymers, these polymers can form core-shell nanoparticles in aqueous solution. mdpi.com Hydrophobic research compounds are loaded into the hydrophobic core (e.g., polylactide), while the hydrophilic PEG shell forms a stable interface with the surrounding medium. The release of the compound from the core is governed by several factors, including the degradation rate of the core-forming polymer, the diffusion of the compound through the polymer matrix, and the swelling behavior of the carrier. johnshopkins.edu The dense, hydrophilic PEG corona can also act as a diffusion barrier, further slowing the release of the encapsulated agent, leading to a more sustained release profile. This avoids the initial "burst release" often seen with other formulations, which is desirable for maintaining therapeutic concentrations over extended periods. nih.gov By adjusting the length of the hydrophobic block relative to the hydrophilic PEG block, researchers can fine-tune the degradation and diffusion characteristics, thereby programming the release kinetics.

Carrier SystemPolymer ArchitectureRelease MechanismModulating FactorsReference
Micelles Amphiphilic Block Copolymers (e.g., PLA-PEG)Diffusion, Polymer DissolutionHydrophobic/hydrophilic block ratio, drug-polymer interaction mdpi.com
Nanoparticles Cross-linked or Entangled Polymer MatrixDiffusion, Polymer Erosion/DegradationPolymer molecular weight, cross-linking density, hydrophobicity researchgate.net
Hydrogels Cross-linked Polymer NetworkSwelling, DiffusionMesh size, water content, polymer degradation rate mdpi.com

Role of PEGylation in Enhancing Solubility and Stability of Research Compounds in Aqueous Media

A major challenge in chemical biology and drug delivery research is the poor aqueous solubility of many promising organic compounds. PEGylation, the attachment of polyethylene glycol chains, is a powerful and widely used strategy to overcome this limitation. molecularcloud.orgnih.gov Incorporating this compound into drug delivery systems or directly conjugating it to research compounds leverages the inherent properties of the long, hydrophilic PEG chain to significantly enhance solubility. nih.govresearchgate.net

The PEG chain is highly flexible and has a large hydrodynamic volume, creating a hydrophilic cloud around the attached compound or nanoparticle carrier. nih.gov This hydration layer disrupts the intermolecular forces that cause hydrophobic molecules to aggregate in water, thereby increasing their solubility. This compound, as a precursor, allows for the strategic placement of these solubilizing chains. For example, when used to form the shell of a micelle, the PEG chains ensure the stability and dispersibility of the entire nanoparticle system in aqueous buffers and physiological fluids. broadpharm.com

In addition to improving solubility, PEGylation also enhances the stability of research compounds. The steric shield provided by the PEG layer can protect labile chemical groups from enzymatic degradation or hydrolysis. molecularcloud.orgnih.gov This is particularly important for protein and peptide-based research compounds, where PEGylation can prevent aggregation induced by environmental stressors. nih.gov By shielding hydrophobic patches on a protein's surface, the PEG chains inhibit the protein-protein interactions that lead to the formation of inactive aggregates, thus preserving the compound's biological activity for the duration of an experiment. nih.gov

Modulation of Pharmacokinetic Profiles in Preclinical Research Models through PEG-Based Linkers

The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development aimed at improving pharmacokinetic properties. researchgate.netresearchgate.netbiochempeg.com The primary goals of PEGylation are to increase the systemic circulation time, reduce clearance, and alter the biodistribution of the conjugated molecule, ultimately enhancing its therapeutic efficacy. tandfonline.compharmtech.com

Detailed Research Findings

The introduction of a PEG linker, such as this compound, fundamentally alters the physicochemical properties of the parent molecule. The long, hydrophilic PEG36 chain significantly increases the hydrodynamic radius of the conjugate. This increased size is a critical factor in reducing renal clearance, as the larger molecule is less efficiently filtered by the glomerulus in the kidneys. nih.govnih.gov Research on various PEGylated compounds has consistently shown a correlation between the molecular weight of the PEG chain and the elimination half-life of the conjugate; longer PEG chains generally lead to more prolonged circulation times. nih.govacs.orgchapman.edu For instance, studies on PEGylated dendrimers revealed that constructs with a molecular weight greater than 30 kDa exhibited significantly extended elimination half-lives (1–3 days) compared to smaller constructs (<20 kDa) which were rapidly cleared (1–10 hours). nih.govacs.org

Furthermore, the PEG chain provides a "stealth" effect, creating a hydrophilic shield around the conjugated molecule. nih.gov This shield sterically hinders the approach of proteolytic enzymes, thereby protecting protein and peptide-based therapeutics from degradation in the bloodstream. aacrjournals.orgcreativepegworks.com It also reduces opsonization—the process where proteins tag foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govrsc.org By minimizing interactions with these biological components, PEGylation with a linker like this compound is expected to decrease uptake by the reticuloendothelial system (RES), further contributing to a longer half-life. researchgate.net

In a study on phospho-ibuprofen, PEGylation with mPEG-2000 not only protected the drug from hydrolysis but also dramatically improved its pharmacokinetic profile. nih.gov After intravenous administration, the PEGylated form (PI-PEG) achieved a high maximum concentration (Cmax) and a large area under the curve (AUC), indicating sustained exposure, while the levels of the rapidly cleared, non-PEGylated hydrolytic product were minimal. nih.gov This exemplifies the profound impact a PEG linker can have on the systemic availability of a small molecule.

The table below illustrates the hypothetical, yet expected, changes in key pharmacokinetic parameters for a generic small molecule "Drug X" following conjugation with a this compound linker, based on established PEGylation principles.

ParameterDrug X (Non-PEGylated)Drug X-Benzyl-PEG36-alcohol (PEGylated)Expected ChangeRationale
Elimination Half-life (t½) Short (e.g., < 2 hours)Significantly Longer (e.g., > 24 hours)IncreaseReduced renal filtration and decreased clearance by the RES due to increased hydrodynamic size and stealth effect. nih.govacs.orgnih.gov
Volume of Distribution (Vd) HighLowerDecreaseThe larger size of the PEGylated conjugate restricts its distribution from the bloodstream into peripheral tissues.
Clearance (CL) HighSignificantly LowerDecreaseA direct consequence of reduced renal filtration and RES uptake. aacrjournals.org
Area Under the Curve (AUC) LowSignificantly HigherIncreaseRepresents greater overall drug exposure over time due to prolonged circulation and reduced clearance. nih.gov
Maximum Concentration (Cmax) VariablePotentially LowerDecreaseSlower elimination can lead to a lower peak concentration, but this is often offset by sustained levels over a longer period.

Prospective Research Trajectories and Unexplored Frontiers

Evolution of Benzyl-PEG36-alcohol Derivatives for Next-Generation Chemical Probes

The core structure of this compound provides a versatile scaffold for creating next-generation chemical probes. The evolution from this foundational molecule involves strategic modifications to its three key components: the terminal alcohol, the polyethylene (B3416737) glycol (PEG) chain, and the benzyl (B1604629) group. By altering the terminal hydroxyl group to other reactive moieties, such as amines or carboxylic acids, chemists can create derivatives that readily conjugate with a wider array of biomolecules and surfaces. broadpharm.com

The length of the PEG chain is a critical parameter influencing the properties of the resulting bioconjugate. While the 36-unit PEG chain offers a significant hydrophilic spacer, derivatives with shorter or longer chains are being developed to precisely control the distance between the conjugated partners, optimize solubility, and modulate steric hindrance. nih.govbiochempeg.com Furthermore, the benzyl group, initially serving as a stable protecting group, can be incorporated into more complex, rigid linker structures. precisepeg.com These advanced linkers can pre-organize the molecule into a specific conformation, which can be crucial for enhancing the stability and efficacy of sophisticated probes like PROTACs (Proteolysis Targeting Chimeras). precisepeg.comsemanticscholar.org The development of heterobifunctional derivatives, where each end of the PEG chain has a different reactive group, further expands the combinatorial possibilities for creating complex molecular architectures. jenkemusa.com

Table 1: Examples of Benzyl-PEG Derivative Architectures for Advanced Probes This table is illustrative and provides examples of potential derivative classes.

Derivative ClassModification from this compoundPrimary Application in Chemical ProbesKey Advantage
Benzyl-PEGn-AmineTerminal alcohol is replaced with a primary amine.Conjugation to carboxyl groups or activated esters on proteins or surfaces.Forms stable amide bonds. broadpharm.com
Benzyl-PEGn-Carboxylic AcidTerminal alcohol is oxidized to a carboxylic acid.Coupling to primary amines on biomolecules via carbodiimide (B86325) chemistry.Enables attachment to lysine (B10760008) residues. broadpharm.com
Benzyl-PEGn-AzideTerminal alcohol is converted to an azide (B81097) group.Participation in "click chemistry" reactions (e.g., CuAAC) for highly efficient and specific ligation. nih.govHigh reaction specificity and yield. nih.gov
Benzyl-PEGn-AlkyneTerminal alcohol is converted to an alkyne group.The complementary partner for azide-functionalized molecules in click chemistry. nih.govFacilitates rapid library synthesis for screening. nih.gov
Rigid-Core Benzyl-PEGn-OHIncorporation of cyclic or aromatic structures (e.g., piperazine) alongside the benzyl group. semanticscholar.orgCreating conformationally restricted linkers for PROTACs and molecular probes.Improves binding affinity and selectivity by reducing linker flexibility. nih.govprecisepeg.com

Synergistic Integration with Emerging Therapeutic Modalities and Biotechnologies

Linkers derived from this compound are critical for advancing various therapeutic and biotechnological platforms. Their defined length, hydrophilicity, and biocompatibility make them ideal for integrating with complex systems like Antibody-Drug Conjugates (ADCs), PROTACs, and nanoparticle-based delivery systems. adcreview.combiochempeg.combiochempeg.com

In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody. biochempeg.com The hydrophilic PEG chain, such as that in this compound, can improve the solubility of the entire conjugate, which is particularly important when dealing with hydrophobic drug payloads. adcreview.comresearchgate.net This enhanced solubility helps prevent aggregation and can lead to improved pharmacokinetics and a better safety profile. adcreview.com Using branched or multi-arm PEG linkers can even allow for a higher drug-to-antibody ratio (DAR) without causing the aggregation issues seen with more hydrophobic linkers. adcreview.comadcreview.com

Beyond ADCs and PROTACs, these linkers are integral to lipid nanoparticle (LNP) formulations, which are used for delivering nucleic acid therapies like mRNA and siRNA. biochempeg.com PEG-lipids on the surface of LNPs create a hydration layer that enhances stability and prolongs circulation time in the body. jenkemusa.combiochempeg.com

Advanced Computational Modeling and Rational Design Approaches for Optimized PEG Linkers

The rational design of PEG linkers is increasingly being driven by advanced computational methods, particularly molecular dynamics (MD) simulations. nih.gov These techniques allow researchers to predict the behavior of linkers like this compound at an atomic level, providing insights that are difficult to obtain through experiments alone. nih.govresearchgate.net This in silico approach accelerates the optimization of bioconjugates by modeling how the linker will influence the structure, dynamics, and function of the final product.

MD simulations can model the conformational properties of a PEG chain attached to a protein. nih.govresearchgate.net Studies have shown that PEG chains can adopt various conformations, from extended to a more compact, folded structure, depending on their length and interaction with the protein surface. nih.govnih.gov Understanding this behavior is crucial, as the linker's conformation can affect the biological activity of the protein it's attached to, for instance by masking its active site or, conversely, protecting it from degradation. nih.gov Simulations can predict how PEGylation impacts the hydrodynamic volume of a protein and the flexibility of the grafted PEG chains. nih.gov

For therapeutic proteins, computational models can help identify the optimal sites for PEGylation to enhance conformational stability. nih.gov Increased stability is often linked to greater resistance to proteolytic enzymes, which can improve a drug's half-life. nih.gov By simulating the interaction of a this compound derivative with a target protein, researchers can rationally select attachment points and linker lengths to maximize therapeutic benefit, a significant advancement over empirical trial-and-error approaches. nih.gov

Methodological Advancements in High-Throughput Screening and Characterization of Complex Bioconjugates

The increasing complexity of bioconjugates utilizing linkers such as this compound necessitates parallel advancements in analytical techniques for their characterization and screening. The inherent heterogeneity of PEGylation reactions makes the analysis of these products challenging. walshmedicalmedia.comnih.gov

Mass spectrometry (MS), coupled with liquid chromatography (LC), is a cornerstone for characterizing PEGylated proteins. walshmedicalmedia.comnih.govresearchgate.net Modern MS methods can determine the average molecular weight and the degree of PEGylation (i.e., how many PEG chains are attached). nih.govresearchgate.net However, a significant challenge is precisely identifying the amino acid residues where the PEG linker is attached. nih.gov A major methodological advancement is the design of cleavable linkers. nih.govacs.org These linkers can be broken under specific chemical conditions during sample preparation for analysis. acs.org This allows the large PEG chain to be removed, simplifying the subsequent MS analysis and making it possible to use standard peptide mapping workflows to pinpoint the exact sites of conjugation. nih.govacs.org This approach dramatically improves the precision of characterization and is crucial for quality control. acs.org The development of tandem-cleavage linkers, which require two separate enzymatic steps for activation, further enhances stability in circulation, reducing off-target effects and improving the therapeutic index of ADCs. acs.org

In the realm of drug discovery, particularly for PROTACs, high-throughput screening (HTS) is essential. The modular nature of PROTACs lends itself to the rapid synthesis of large libraries where the linker is systematically varied. nih.gov Bifunctional PEG linkers, which can be easily modified, and the use of highly efficient "click chemistry" are central to these HTS approaches. biochempeg.comnih.gov Researchers can quickly assemble a wide array of PROTACs with different linker lengths and compositions to screen for optimal degradation efficiency. nih.gov Furthermore, microfluidic-based platforms are emerging for the high-throughput synthesis and screening of PEGylated nanoparticles, enabling precise control over particle size and rapid optimization of drug delivery formulations. nih.govrsc.org

Q & A

Q. How can researchers ensure reproducibility in PEG36-alcohol-based hydrogel fabrication?

  • Methodological Answer : Document rheological parameters (e.g., storage modulus (G') and loss modulus (G'') ) using oscillatory shear tests. Standardize crosslinking conditions (e.g., UV intensity, photoinitiator concentration) and validate hydrogel porosity via SEM imaging . Share raw data and protocols via repositories like Zenodo to facilitate replication .

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